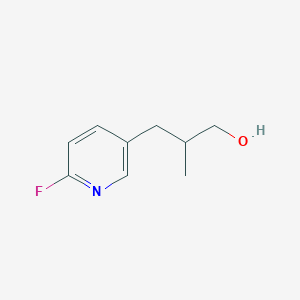
5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone typically involves the following steps:
Formation of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: This can be achieved by reacting appropriate precursors such as 5-chloro-1,3-dimethyl-1H-pyrazole with formylating agents like formic acid or formyl chloride under controlled conditions.
Hydrazone Formation: The resulting aldehyde is then reacted with phenylhydrazine to form the hydrazone derivative. This reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and solvents are carefully selected to optimize yield and purity.
化学反応の分析
Types of Reactions: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.
Substitution: Substitution reactions at the pyrazole ring can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Derivatives with different functional groups introduced at the pyrazole ring.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: The biological applications of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone include its potential use as a bioactive molecule. It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its derivatives might be developed into drugs for treating various diseases, leveraging its biological activities.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may contribute to the creation of innovative products.
作用機序
The mechanism by which 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the biological context and the type of activity being studied. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death.
類似化合物との比較
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A closely related compound with a similar structure but lacking the hydrazone group.
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with different substituents.
Uniqueness: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-[(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-9-11(12(13)17(2)16-9)8-14-15-10-6-4-3-5-7-10/h3-8,15H,1-2H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUXDAWKRMLKSB-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NNC2=CC=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC2=CC=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-bromophenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2846896.png)


![2-[2-(5-chlorothiophene-2-sulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol](/img/structure/B2846903.png)
![4-{[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2846904.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pivalamide](/img/structure/B2846905.png)
![5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2846906.png)
![5-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2846907.png)




![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid](/img/structure/B2846917.png)
